N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
Description
This compound is a structurally complex molecule featuring:
- A 1,3-oxazinan ring substituted at position 3 with a 4-fluorobenzenesulfonyl group.
- An ethanediamide (oxalamide) bridge connecting two substituents:
- A methyl group attached to the oxazinan-2-yl moiety.
- A 2-(morpholin-4-yl)ethyl group on the opposing nitrogen.
The ethanediamide core may facilitate hydrogen bonding interactions, making this compound relevant in medicinal chemistry for targeting enzymes or receptors .
Properties
IUPAC Name |
N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN4O6S/c20-15-2-4-16(5-3-15)31(27,28)24-7-1-11-30-17(24)14-22-19(26)18(25)21-6-8-23-9-12-29-13-10-23/h2-5,17H,1,6-14H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSLWVKEZBKMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCN2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Ethanediamide Derivatives
Key analogs differ primarily in the substituents attached to the ethanediamide nitrogen. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analysis.
Key Observations:
Substituent Effects on Lipophilicity: The morpholin-4-yl ethyl group (target compound) balances hydrophilicity (via morpholine’s oxygen) and moderate lipophilicity. The 2-methylpropyl group () is purely aliphatic, maximizing lipophilicity (logP ~2.8), which may improve blood-brain barrier penetration but limit solubility .
Spectral Characteristics :
- IR Spectroscopy : All compounds exhibit strong C=O stretches (~1680–1660 cm⁻¹) from the ethanediamide and S=O stretches (~1350–1150 cm⁻¹) from the sulfonyl group. The methoxyphenyl analog () shows additional OCH₃ stretches (~1250 cm⁻¹) .
- NMR : The morpholine group in the target compound generates distinct proton signals at δ ~2.4–3.0 ppm (morpholine CH₂) and ~3.6–3.8 ppm (CH₂ adjacent to oxygen). Methoxyphenyl analogs display aromatic proton signals at δ ~6.8–7.5 ppm .
Synthetic Considerations :
- The target compound and its analogs likely share synthetic routes involving sulfonylation of the oxazinan ring and amide coupling for ethanediamide formation. highlights the use of hydrazides and isothiocyanates for related triazole derivatives, though the ethanediamide core may require carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Implications of Structural Differences
- Bioavailability : The morpholine-containing target compound is predicted to have superior aqueous solubility compared to its methoxyphenyl and aliphatic analogs, favoring oral bioavailability.
- Target Binding : The morpholine group’s oxygen may engage in hydrogen bonding with biological targets (e.g., kinases or GPCRs), while the methoxyphenyl group could participate in π-π stacking with aromatic residues.
- Metabolic Stability : The 4-fluorobenzenesulfonyl group likely reduces metabolic degradation across all analogs, but the aliphatic 2-methylpropyl group () may increase susceptibility to oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
